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Compound Name:
benzaldehyde

Cat. No.: B1278147

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-(n-morpholino)-benzaldehyde is a substituted aromatic aldehyde containing a
bromine atom and a morpholine ring. This compound is of interest to researchers in medicinal
chemistry and drug development due to the prevalence of the morpholine moiety in numerous
biologically active compounds and the potential for diverse chemical modifications of the
benzaldehyde group. The presence of the bromine atom and the morpholino group is
anticipated to influence the molecule's physicochemical properties and biological activity. This
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, a proposed synthesis protocol, and potential biological relevance.

Molecular Structure and Identifiers

The molecular structure of 2-bromo-4-(n-morpholino)-benzaldehyde consists of a benzene
ring substituted with a bromo group at position 2, a morpholino group at position 4, and a
formyl (aldehyde) group at position 1.
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Identifier Value

IUPAC Name 2-bromo-4-(morpholin-4-yl)benzaldehyde

CAS Number 883522-52-9[1]

Molecular Formula C11H12BrNO2[1]

Molecular Weight 270.12 g/mol [1]

InChi INChl=1S/C11H12BrN0O2/c12-11-7-10(2-1-
9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2

SMILES O=Cclccc(cclBr)N1CCOCC1

Physicochemical Properties

Experimentally determined physicochemical data for 2-bromo-4-(n-morpholino)-

benzaldehyde is limited in publicly available literature. The following table includes predicted

data from chemical suppliers and expected properties based on related compounds.

Property Value Source
Appearance White to off-white solid Predicted[2]
Boiling Point 419.9+45.0 °C Predicted[2]
Density 1.495 + 0.06 g/cm3 Predicted[2]
pKa 0.70 £0.40 Predicted[2]
Melting Point Not available -

Solubility Not available -

Synthesis Protocol

A specific, experimentally validated protocol for the synthesis of 2-bromo-4-(n-morpholino)-

benzaldehyde is not readily available in the surveyed literature. However, a feasible synthetic

route can be proposed based on established methodologies for the synthesis of related 4-
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morpholinobenzaldehyde derivatives. The most likely approach is a nucleophilic aromatic
substitution reaction.

Proposed Synthesis Workflow

Proposed Synthesis Workflow

Base (e.g., K2CO3)

2-bromo-4-fluorobenzaldehyde Morpholine Solvent (e.g., DMF, DMSO)

Nucleophilic Aromatic Substitution

Reaction Workup
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Purification
(e.g., Recrystallization, Chromatography)

2-bromo-4-(n-morpholino)-benzaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde.
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Detailed Methodology (Analogous to Synthesis of 4-
Morpholinobenzaldehyde)

This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde and should be
optimized for the specific substrate.[3]

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and a
suitable base such as potassium carbonate (2.0-3.0 eq).

» Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or
dimethyl sulfoxide (DMSO).

e Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir
for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography
(TLC).

o Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-
water. A precipitate should form.

« Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted)

While experimental spectra for 2-bromo-4-(n-morpholino)-benzaldehyde are not available,
the expected spectral characteristics can be predicted based on its structure and data from
analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic
protons, and the morpholine protons. The aldehyde proton should appear as a singlet in the
downfield region (& 9.5-10.5 ppm). The aromatic protons will show a splitting pattern consistent
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with a 1,2,4-trisubstituted benzene ring. The morpholine protons will likely appear as two
multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

3C NMR Spectroscopy

The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde
group in the range of & 185-195 ppm. Aromatic carbons will resonate in the d 110-160 ppm
region. The carbons of the morpholine ring are expected to appear in the upfield region,
typically between & 45-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=0) stretching vibration for the
aldehyde group around 1680-1700 cm~2. Other significant absorptions will include C-H
stretching of the aromatic ring and aldehyde, and C-N and C-O stretching from the morpholine
moiety.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) and a characteristic M+2 peak of
nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation
would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine
ring.

Potential Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of 2-bromo-4-(n-morpholino)-
benzaldehyde is not currently published. However, the structural motifs present in the
molecule suggest potential for biological activity, particularly in the area of anti-inflammatory
drug discovery.

A study on a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has
demonstrated anti-inflammatory effects in RAW 264.7 macrophage cells. This compound was
found to inhibit the production of pro-inflammatory mediators by suppressing the
phosphorylation of ERK and p38, and inhibiting the activation of the NF-kB signaling pathway.
This suggests that 2-bromo-4-(n-morpholino)-benzaldehyde may also possess anti-
inflammatory properties and could potentially act on similar signaling pathways.
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Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action for a brominated
benzaldehyde derivative as an inhibitor of pro-inflammatory signaling, based on the findings for

a related compound.
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Potential Anti-inflammatory Mechanism
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Caption: Hypothesized inhibition of inflammatory pathways.
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Conclusion

2-bromo-4-(n-morpholino)-benzaldehyde is a compound with potential for further
investigation in the field of medicinal chemistry. While comprehensive experimental data is
currently lacking, its structural features suggest it may be a valuable building block for the
synthesis of novel bioactive molecules. The presence of the morpholine ring and the bromine
atom on the benzaldehyde scaffold provides opportunities for exploring its anti-inflammatory or
other therapeutic properties. Further research is warranted to fully characterize this compound
and elucidate its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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